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Compound of Interest

6-{(4-

Compound Name: Chlorobenzoyl)amino]hexanoic
acid

CAS No.: 22834-46-4

Cat. No.: B404098

Get Quote

\ J

1.1 Nomenclature & Classification

¢ Systematic Name: 6-[(4-chlorobenzoyl)amino]hexanoic acid

e Synonyms: N-(4-chlorobenzoyl)-e-aminocaproic acid; 4-chlorobenzoyl-6-aminocaproic acid;
N-(p-chlorobenzoyl)-6-aminohexanoic acid.

e CAS Number: Not widely indexed in standard public chemical registries (e.g., CAS Common
Chemistry, PubChem) as a standalone commercial entity. It is primarily a research
intermediate or custom-synthesized conjugate.

o Note on Confusion: Do not confuse with Cetaben (CAS 55986-43-1), which is 4-
(hexadecylamino)benzoic acid.

e Molecular Formula: C13H16CINO3

» Molecular Weight: 269.72 g/mol
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1.2 Structural Analysis The molecule consists of a 4-chlorobenzoyl moiety (a lipophilic,
electron-withdrawing group) linked via an amide bond to e-aminocaproic acid (6-aminohexanoic
acid), a lysine analog and antifibrinolytic agent.

Property Value

Formula C13H16CINOs3

MW 269.72 g/mol

Structure CIl-CesHa-C(=0)-NH-(CH2)s-COOH
Functional Groups Aryl chloride, Amide, Carboxylic Acid
Predicted pKa ~4.8 (Carboxylic acid)

Low in water (acid form); Soluble in alkaline

Solubility
buffers, DMSO, Ethanol

Part 2: Synthetic Pathway & Process Chemistry

The synthesis of 4-chlorobenzoyl-e-aminocaproic acid typically follows a Schotten-Baumann
acylation protocol, reacting 4-chlorobenzoyl chloride with e-aminocaproic acid in an alkaline
agueous medium.

2.1 Reaction Scheme

o Reagents: 4-Chlorobenzoyl chloride (Electrophile), e-Aminocaproic acid (Nucleophile), NaOH
(Base).

e Solvent: Water/Acetone or Water/Dioxane mixture.

o Mechanism: Nucleophilic attack of the e-amino group on the acyl chloride carbonyl, followed
by elimination of HCI (neutralized by base).
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Caption: Schotten-Baumann synthesis of 4-chlorobenzoyl-e-aminocaproic acid.
2.2 Detailed Protocol

» Dissolution: Dissolve 1.0 eq of e-aminocaproic acid in 1M NaOH (2.2 eq) to deprotonate the
carboxylic acid and ensure the amino group is non-protonated.

e Acylation: Cool to 0-5°C. Add 1.1 eq of 4-chlorobenzoyl chloride dropwise (dissolved in a
minimal amount of acetone if necessary) while maintaining pH > 9 with additional NaOH.

» Precipitation: Acidify the reaction mixture to pH 2-3 using 1M HCI. The product, being less
soluble in its acidic form, will precipitate as a white solid.

 Purification: Filter the precipitate, wash with cold water (to remove NaCl and unreacted acid),
and recrystallize from Ethanol/Water.

Part 3: Pharmacological Mechanism & Biological
Applications|2]

While not a mainstream drug, this compound serves as a critical molecular probe and hapten.

3.1 Hapten for Immunoassay Development The 4-chlorobenzoyl moiety is a common structural
motif in various drugs (e.g., Bezafibrate, Indomethacin) and environmental contaminants (e.g.,
4-chlorobenzoic acid, a metabolite of PCBS).

e Role: 4-Chlorobenzoyl-e-aminocaproic acid acts as a spacer-armed hapten.
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e Mechanism: The carboxylic acid tail allows conjugation to carrier proteins (e.g., BSA, KLH)
via carbodiimide (EDC/NHS) chemistry, exposing the 4-chlorobenzoyl group to the immune
system to generate specific antibodies.

3.2 Enzyme Inhibition & Substrate Analog Studies
o Target:4-Chlorobenzoyl-CoA Dehalogenase.

e Mechanism: In studies of bacterial dehalogenation (e.g., Arthrobacter sp.), 4-chlorobenzoyl-
CoA is the natural substrate. Analogs like N-(4-chlorobenzoyl)-aminocaproic acid mimic the
substrate's steric profile without the labile CoA thioester, serving as a competitive inhibitor or
crystallographic ligand to map the active site.

4-Chlorobenzoyl-e-Aminocaproic Acid Carrier Protein
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DC/NHS Coupling
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[mmunization

Anti-4-Chlorobenzoyl Antibody
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Caption: Application of 4-chlorobenzoyl-e-aminocaproic acid as a hapten for antibody
generation.

Part 4: Experimental Protocols
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4.1 Synthesis of 4-Chlorobenzoyl-e-Aminocaproic Acid
o Objective: To synthesize the hapten for conjugation.
o Materials: 4-Chlorobenzoyl chloride (Sigma-Aldrich), e-Aminocaproic acid, NaOH, HCI.

e Steps:

[e]

Dissolve 1.31 g (10 mmol) of e-aminocaproic acid in 20 mL of 1M NaOH.
o Cool to 0°C on ice.

o Add 1.92 g (11 mmol) of 4-chlorobenzoyl chloride dropwise over 30 mins.
o Stir at room temperature for 2 hours.

o Acidify with 2M HCI to pH 2.0.

o Filter the white precipitate.

o Recrystallize from EtOH/H20 (1:1).

o Yield: Typically 70-80%.

o Characterization: H NMR (DMSO-ds): & 12.0 (s, 1H, COOH), 8.5 (t, 1H, NH), 7.9 (d, 2H,
Ar-H), 7.5 (d, 2H, Ar-H), 3.2 (g, 2H, N-CHz), 2.2 (t, 2H, CH2-CO), 1.3-1.6 (m, 6H, Alkyl).

4.2 Conjugation to BSA (Immunogen Preparation)
e Objective: Create an immunogen for antibody production.
» Protocol:
o Dissolve 10 mg of 4-chlorobenzoyl-e-aminocaproic acid in 1 mL DMF.

o Add 5 mg NHS (N-hydroxysuccinimide) and 10 mg EDC (1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide).

o Stir for 1 hour to form the active ester.
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o Add this solution dropwise to 20 mg BSA dissolved in 2 mL PBS (pH 7.4).
o Stir overnight at 4°C.
o Dialyze against PBS to remove unreacted hapten.

Part 5: Therapeutic Context & Differentiation

5.1 Distinction from Cetaben It is crucial to differentiate this compound from Cetaben, which is
a known hypolipidemic agent.

4-Chlorobenzoyl-¢-
Feature ] ] ] Cetaben
Aminocaproic Acid

Structure CIl-Ph-CONH-(CHz)s-COOH CHs(CHz2)15-NH-Ph-COOH
c 4-Chlorobenzoyl + 4-Aminobenzoic Acid +
ore
Aminocaproic Acid Hexadecyl chain
Not widely listed (Research
CAS ] 55986-43-1
Chemical)
] Hapten, Dehalogenase Lipid-lowering (PPARQ-
Function
Inhibitor independent)

5.2 Potential Therapeutic Analog As a derivative of e-aminocaproic acid (a lysine analog that
inhibits plasminogen activation), the 4-chlorobenzoyl derivative may retain some antifibrinolytic
activity, though the bulky hydrophobic group likely alters its binding affinity for the lysine-binding
sites on plasminogen kringle domains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. researchgate.net [researchgate.net]

» To cite this document: BenchChem. [Part 1: Chemical Identity & Physiochemical Profile[1][2]
[3]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b404098/docs#part-1-chemical-identity-
physiochemical-profile-1-2-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b404098?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/230637174_The_Catalytic_Mechanism_of_the_Hotdog-fold_Enzyme_Superfamily_4-Hydroxybenzoyl-CoA_Thioesterase_from_Arthrobacter_sp_Strain_SU
https://www.benchchem.com/product/b404098/docs#part-1-chemical-identity-physiochemical-profile-1-2-3
https://www.benchchem.com/product/b404098/docs#part-1-chemical-identity-physiochemical-profile-1-2-3
https://www.benchchem.com/product/b404098/docs#part-1-chemical-identity-physiochemical-profile-1-2-3
https://www.benchchem.com/product/b404098/docs#part-1-chemical-identity-physiochemical-profile-1-2-3
https://www.benchchem.com/product/b404098?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b404098?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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